molecular formula C29H49Na2O5P B10855263 disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

Cat. No.: B10855263
M. Wt: 554.6 g/mol
InChI Key: LPWACMVJQSCQOF-RQGAJXLPSA-L
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Description

TocP (disodium): , also known as alpha-Tocopherol phosphate disodium, is a derivative of vitamin E. It is an antioxidant that scavenges reactive oxygen species and protects cells from oxidative damage. This compound is particularly noted for its ability to impede apoptosis and enhance cell migration under high glucose and low oxygen conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Tocopherol phosphate disodium involves the phosphorylation of alpha-Tocopherol. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired phosphate ester.

Industrial Production Methods: In industrial settings, the production of alpha-Tocopherol phosphate disodium is scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The final product is then purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: Alpha-Tocopherol phosphate disodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: The compound can be reduced back to alpha-Tocopherol under certain conditions.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

Alpha-Tocopherol phosphate disodium has a wide range of applications in scientific research:

    Chemistry: It is used as an antioxidant in various chemical reactions to prevent oxidative degradation of sensitive compounds.

    Biology: The compound is studied for its role in protecting cells from oxidative stress and enhancing cell survival under adverse conditions.

    Medicine: Research focuses on its potential therapeutic applications in preventing apoptosis and promoting angiogenesis, particularly in conditions like diabetes and cardiovascular diseases.

    Industry: It is used in the formulation of skincare and cosmetic products due to its antioxidant properties

Mechanism of Action

The mechanism of action of alpha-Tocopherol phosphate disodium involves its antioxidant properties. It scavenges reactive oxygen species, thereby protecting cells from oxidative damage. The compound also enhances the migration of endothelial progenitor cells and promotes angiogenesis under high glucose and low oxygen conditions. This is achieved through the stabilization of the cytoskeleton and the maintenance of mitochondrial function, which prevents apoptosis and supports cell survival .

Comparison with Similar Compounds

    Alpha-Tocopherol: The parent compound of alpha-Tocopherol phosphate disodium, known for its antioxidant properties.

    Alpha-Tocopherol acetate: Another derivative of alpha-Tocopherol, commonly used in skincare products.

    Alpha-Tocopherol succinate: A derivative with potential anticancer properties.

Uniqueness: Alpha-Tocopherol phosphate disodium is unique due to its enhanced water solubility and stability compared to other derivatives. This makes it particularly useful in biological and medical research where aqueous solubility is crucial .

Properties

Molecular Formula

C29H49Na2O5P

Molecular Weight

554.6 g/mol

IUPAC Name

disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

InChI

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1

InChI Key

LPWACMVJQSCQOF-RQGAJXLPSA-L

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+]

Origin of Product

United States

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